![molecular formula C5H10N4O2 B055876 (E)-2-methylbut-2-enedihydrazide CAS No. 117122-49-3](/img/structure/B55876.png)
(E)-2-methylbut-2-enedihydrazide
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Overview
Description
(E)-2-methylbut-2-enedihydrazide, also known as methyldihydrojasmonate (MDJ), is a synthetic plant growth regulator that has gained attention in recent years due to its potential applications in agriculture and horticulture. MDJ is a derivative of jasmonic acid, a natural plant hormone that plays a crucial role in plant growth and development. In
Mechanism of Action
MDJ acts as a plant growth regulator by mimicking the action of jasmonic acid. It binds to specific receptors in the plant cell membrane and activates a signaling pathway that leads to changes in gene expression and physiological responses. MDJ has been shown to regulate the expression of genes involved in plant growth, stress response, and defense against pathogens. It also stimulates the production of secondary metabolites, such as flavonoids and phenolic compounds, which are important for plant growth and health.
Biochemical and Physiological Effects:
MDJ has been shown to have a range of biochemical and physiological effects on plants. It promotes cell division and elongation, increases chlorophyll content, enhances photosynthesis, and improves nutrient uptake. MDJ also increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect plants against oxidative stress. In addition, MDJ stimulates the production of phytohormones, such as gibberellins and auxins, which are important for plant growth and development.
Advantages and Limitations for Lab Experiments
MDJ has several advantages for lab experiments. It is easy to synthesize and purify, and its effects on plant growth and development are well documented. MDJ is also relatively stable and can be stored for extended periods without degradation. However, MDJ has some limitations for lab experiments. Its effects on different plant species and under different environmental conditions are not well understood, and its mode of action is still being investigated. In addition, the optimal concentration and application method of MDJ may vary depending on the plant species and growth stage.
Future Directions
There are several future directions for research on MDJ. One area of interest is the optimization of MDJ application methods for different plant species and growth stages. Another area of interest is the investigation of the molecular mechanisms underlying MDJ's effects on plant growth and development. Additionally, the potential use of MDJ as an alternative to chemical pesticides for crop protection is an area of active research. Finally, the potential application of MDJ in other fields, such as medicine and biotechnology, is an area of emerging interest.
Synthesis Methods
MDJ can be synthesized in several ways, including the reaction of jasmonic acid with hydrazine hydrate, the reaction of 2-methyl-2-butene with hydrazine hydrate, or the reaction of 2-methyl-2-butene with hydrazine monohydrate. The most commonly used method is the reaction of jasmonic acid with hydrazine hydrate, which yields MDJ with a purity of over 95%. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Scientific Research Applications
MDJ has been extensively studied for its potential applications in agriculture and horticulture. It has been shown to promote plant growth, increase yield, enhance stress tolerance, and improve quality. MDJ has been tested on a variety of crops, including rice, wheat, corn, soybean, tomato, cucumber, and grape, and has demonstrated positive effects on plant growth and development. MDJ has also been shown to have antifungal and antibacterial properties, making it a potential alternative to chemical pesticides.
properties
CAS RN |
117122-49-3 |
---|---|
Product Name |
(E)-2-methylbut-2-enedihydrazide |
Molecular Formula |
C5H10N4O2 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
(E)-2-methylbut-2-enedihydrazide |
InChI |
InChI=1S/C5H10N4O2/c1-3(5(11)9-7)2-4(10)8-6/h2H,6-7H2,1H3,(H,8,10)(H,9,11)/b3-2+ |
InChI Key |
IJBGWLSDVLULOW-NSCUHMNNSA-N |
Isomeric SMILES |
C/C(=C\C(=O)NN)/C(=O)NN |
SMILES |
CC(=CC(=O)NN)C(=O)NN |
Canonical SMILES |
CC(=CC(=O)NN)C(=O)NN |
synonyms |
Mesaconic acid, dihydrazide (6CI) |
Origin of Product |
United States |
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